1-(5-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
1-(5-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate linear compounds. For instance, the reaction of 5-amino-3-pyridinecarboxylic acid with hydrazine and a suitable ketone under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various alkylated or acylated products .
Scientific Research Applications
1-(5-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Aminopyridin-3-ol: This compound shares the pyridine ring with an amino group but lacks the pyrazole moiety.
1-(3-Aminopyridin-5-yl)piperidin-2-ol: Similar in structure but contains a piperidine ring instead of a pyrazole ring.
(5-Aminopyridin-3-yl)dimethylphosphine oxide: Contains a phosphine oxide group instead of the pyrazole ring.
Uniqueness
1-(5-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-(5-aminopyridin-3-yl)-4,5-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H12N4O/c1-6-7(2)13-14(10(6)15)9-3-8(11)4-12-5-9/h3-6H,11H2,1-2H3 |
InChI Key |
HJCJSNLKYBVIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN(C1=O)C2=CN=CC(=C2)N)C |
Origin of Product |
United States |
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